molecular formula C8H12IN B3337366 1,3,4-Trimethylpyridinium iodide CAS No. 6283-41-6

1,3,4-Trimethylpyridinium iodide

Cat. No.: B3337366
CAS No.: 6283-41-6
M. Wt: 249.09 g/mol
InChI Key: LNUYBCUFHJCJFD-UHFFFAOYSA-M
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Description

1,3,4-Trimethylpyridinium iodide is an organic compound with the molecular formula C₈H₁₂IN. It is a quaternary ammonium salt derived from pyridine, where three methyl groups are attached to the nitrogen atom and the 1, 3, and 4 positions of the pyridine ring. This compound is known for its stability and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Trimethylpyridinium iodide can be synthesized by reacting 3,4-dimethylpyridine with methyl iodide in an organic solvent such as acetonitrile. The reaction is typically carried out at elevated temperatures, around 70°C, for 24 hours. The resulting product is then purified through crystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trimethylpyridinium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the iodide ion.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical for this compound.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 1,3,4-trimethylpyridinium hydroxide.

Scientific Research Applications

1,3,4-Trimethylpyridinium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-trimethylpyridinium iodide involves its interaction with biological molecules through ionic and hydrogen bonding. The compound can disrupt cell membranes and proteins, leading to its potential use as an antimicrobial agent. The molecular targets and pathways involved include the disruption of membrane integrity and inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Trimethylpyridinium iodide
  • 3-Bromo-1-methylpyridinium iodide

Comparison

1,3,4-Trimethylpyridinium iodide is unique due to the specific positioning of the methyl groups on the pyridine ring, which affects its chemical reactivity and stability. Compared to 1,3,5-trimethylpyridinium iodide, the 1,3,4-isomer has different steric and electronic properties, leading to variations in its reactivity and applications .

Properties

IUPAC Name

1,3,4-trimethylpyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.HI/c1-7-4-5-9(3)6-8(7)2;/h4-6H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUYBCUFHJCJFD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501945
Record name 1,3,4-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6283-41-6
Record name NSC7493
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As shown in Scheme 2 (in FIG. 2), a solution of 100 g of 3,4-dimethylpyridine in 800 ml of acetone was added dropwise to 57.27 mL of methyl iodide. The reaction mixture was stirred at room temperature for 18 hrs. The solid was collected by filtration and washed with cold ether. After drying under vacuum, there was obtained 202 g of 1,3,4-trimethylpyridinium iodide. The subsequent Grignard reaction was conducted under standard conditions to afford an unstable intermediate that was utilized immediately.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
57.27 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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